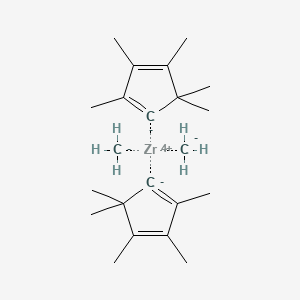
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) is a complex organometallic compound. It consists of a zirconium ion coordinated with a carbanide ligand and a 1,2,3,5,5-pentamethylcyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a series of steps, including the formation of a Grignard reagent and subsequent cyclization to yield the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves large-scale preparation methods. One such method includes a three-step process starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene can yield various oxygenated derivatives, while reduction can produce fully saturated hydrocarbons.
科学研究应用
1,2,3,5,5-pentamethylcyclopenta-1,3-diene has a wide range of scientific research applications, including:
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves its ability to act as a ligand and form stable complexes with various metal ions. These complexes can participate in a variety of catalytic and electron transfer processes, making the compound valuable in both research and industrial applications.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is structurally similar but differs in the position of the methyl groups.
Pentamethylcyclopentadienyltitanium trichloride: Another similar compound, where titanium replaces zirconium.
Uniqueness
What sets 1,2,3,5,5-pentamethylcyclopenta-1,3-diene apart is its specific arrangement of methyl groups and its ability to form stable complexes with zirconium. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized applications.
属性
分子式 |
C22H36Zr |
|---|---|
分子量 |
391.7 g/mol |
IUPAC 名称 |
carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H3;/q4*-1;+4 |
InChI 键 |
QCLNDGHBYSWTGB-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
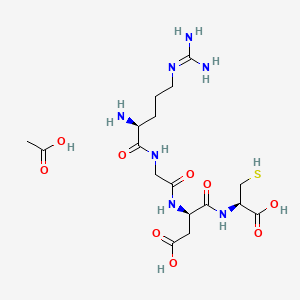
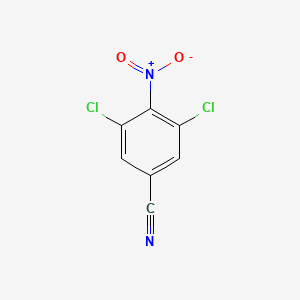
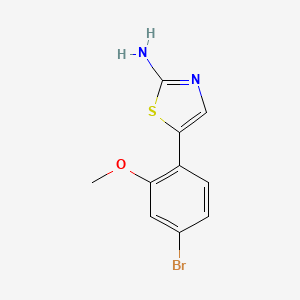
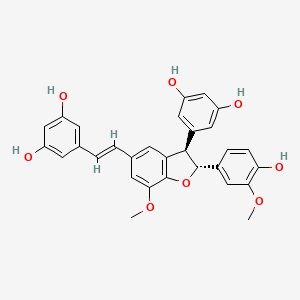
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
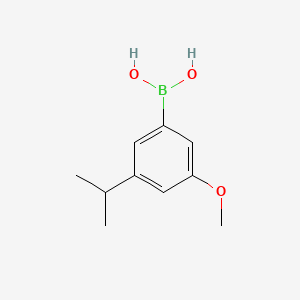

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
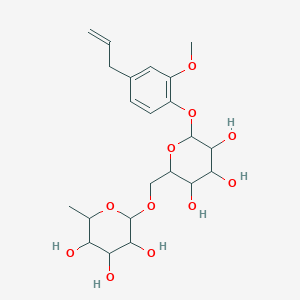
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
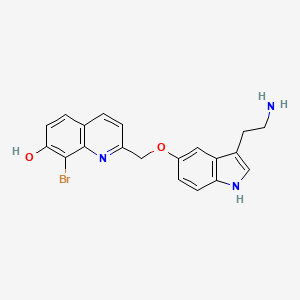
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
